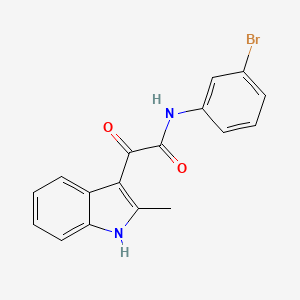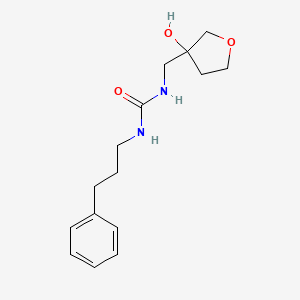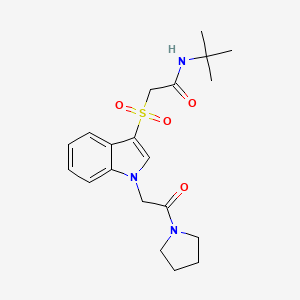
3,3-Dimethyloxirane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyloxirane-2-carbaldehyde is a chemical compound with the molecular formula C5H8O2 . It is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . Oxirane derivatives, which this compound is a part of, are often used as benchmarks for chiroptical spectroscopies due to their small size and relative rigidity .Applications De Recherche Scientifique
Titanium-Mediated Reductive Coupling
In a study by Ágústsson et al. (2002), the treatment of a compound similar to 3,3-Dimethyloxirane-2-carbaldehyde with titanium-mediated reagents showed the formation of ethenes and pinacol coupling products, depending on reaction conditions. This research provides insights into the stereochemical course and configurations of coupling products in organometallic chemistry (Ágústsson et al., 2002).
Chemistry of Quinoline Carbaldehydes
A review by Hamama et al. (2018) discussed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their synthesis and biological evaluations. Although the compound isn't directly studied, this paper provides context on the broader family of carbaldehydes (Hamama et al., 2018).
Organometallic Chemistry Applications
Shearer et al. (1980) studied the crystal and molecular structure of a compound related to this compound, offering insights into the organometallic chemistry of such compounds and their potential applications (Shearer et al., 1980).
Synthesis of pH-Sensitive Spin Probes
Kirilyuk et al. (2003) researched the synthesis of pH-sensitive spin probes using a similar compound. This study provides an understanding of the applications of such compounds in the development of sensitive diagnostic tools (Kirilyuk et al., 2003).
Synthon for Molecular Architecture
Berezin and Achilefu (2007) developed a method to incorporate a permanently cationic imidazolium group into molecular frameworks using a compound similar to this compound. This study highlights the utility of such compounds in complex molecular syntheses (Berezin & Achilefu, 2007).
Safety and Hazards
3,3-Dimethyloxirane-2-carbaldehyde is primarily used for research and development . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of accidental release, it is advised to wear respiratory protection, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3,3-dimethyloxirane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2)4(3-6)7-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZFKAYNZITDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)
![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)


![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)



![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
